molecular formula C18H35NO2 B12803713 2-(2-(2-Bornyloxy)ethoxy)triethylamine CAS No. 34256-92-3

2-(2-(2-Bornyloxy)ethoxy)triethylamine

Cat. No.: B12803713
CAS No.: 34256-92-3
M. Wt: 297.5 g/mol
InChI Key: CUPZOFRJARGVBC-UHFFFAOYSA-N
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Description

2-(2-(2-Bornyloxy)ethoxy)triethylamine is a tertiary amine featuring a bornyloxy-ethoxy chain. The bornyl group (C₁₀H₁₇O) is a bicyclic monoterpene moiety, imparting significant hydrophobicity and chirality to the compound.

Properties

CAS No.

34256-92-3

Molecular Formula

C18H35NO2

Molecular Weight

297.5 g/mol

IUPAC Name

N,N-diethyl-2-[2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]ethoxy]ethanamine

InChI

InChI=1S/C18H35NO2/c1-6-19(7-2)10-11-20-12-13-21-16-14-15-8-9-18(16,5)17(15,3)4/h15-16H,6-14H2,1-5H3

InChI Key

CUPZOFRJARGVBC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOCCOC1CC2CCC1(C2(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Bornyloxy)ethoxy)triethylamine typically involves the reaction of bornyl chloride with triethylene glycol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the bornyl group is introduced to the ethoxy chain. The final step involves the reaction of the intermediate with triethylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of 2-(2-(2-Bornyloxy)ethoxy)triethylamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Bornyloxy)ethoxy)triethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(2-Bornyloxy)ethoxy)triethylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-(2-Bornyloxy)ethoxy)triethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The ethoxy and triethylamine moieties play a crucial role in its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2-(2-(2-Bornyloxy)ethoxy)triethylamine and analogous ethoxy- or amine-containing compounds:

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Key Structural Features Molecular Weight (g/mol) Solubility Applications/Notes References
2-(2-(2-Bornyloxy)ethoxy)triethylamine Bornyloxy-ethoxy chain + triethylamine ~390 (estimated) Low water solubility (hydrophobic) Potential chiral ligand, surfactant, or specialty solvent -
Tris[2-(2-methoxy-ethoxy)ethyl]amine Three methoxy-ethoxy ethyl groups 323.43 Soluble in organic solvents Ligand for metal coordination, surfactant
3-(2'-Methoxy-ethoxy)propylamine Methoxy-ethoxy + primary amine ~163.2 Water-miscible Intermediate in drug synthesis
2-[2-(2-butoxyethoxy)ethoxy]ethylamine Butoxy-ethoxy chain + primary amine 205.29 Low water solubility Surfactant or emulsifier
2-(2-Methoxyphenoxy)ethylamine Phenoxy-methoxy + primary amine ~181.22 Soluble in DMSO, alcohol Precursor to carvedilol (antihypertensive drug)

Key Comparison Points:

Molecular Weight and Hydrophobicity: The bornyl group in the target compound significantly increases its molecular weight (~390 g/mol) compared to simpler analogs like 3-(2'-methoxy-ethoxy)propylamine (163.2 g/mol). This bulkiness reduces water solubility, making it more suited for non-polar solvents, whereas methoxy-ethoxy derivatives (e.g., ) retain moderate polarity.

Functionality and Reactivity: The triethylamine core enhances basicity compared to primary amines (e.g., ), facilitating its use as a base in acid-catalyzed reactions. In contrast, primary amines like 2-(2-methoxyphenoxy)ethylamine are often acylated or sulfonated in drug synthesis.

Chirality and Applications :

  • The bornyl group introduces chirality, a feature absent in compounds like tris[2-(2-methoxy-ethoxy)ethyl]amine. This makes the target compound a candidate for asymmetric catalysis or enantioselective synthesis.

Synthetic Challenges :

  • Coupling the bornyl group to ethoxy-triethylamine likely requires specialized conditions (e.g., nucleophilic substitution with bornyloxy chloride), akin to sulfonamide formation in . In contrast, methoxy-ethoxy analogs are synthesized via straightforward alkylation.

Biological Relevance: While 2-(2-methoxyphenoxy)ethylamine is a carvedilol precursor, the bornyl derivative’s hydrophobicity may limit pharmaceutical use but enhance membrane permeability in drug delivery systems.

Research Findings and Data Trends

  • Thermal Stability : Tris[2-(2-methoxy-ethoxy)ethyl]amine has a boiling point of ~110°C, whereas the bornyl derivative’s higher molecular weight suggests a higher boiling point (>150°C).
  • Solubility : Ethoxy-alcohols (e.g., ) exhibit higher water solubility due to hydroxyl groups, whereas the target compound’s bornyl and triethylamine groups favor solubility in dichloromethane or toluene.
  • Synthetic Yields : Bis-sulfonamide syntheses () achieve high yields (~80–90%) under mild conditions, suggesting that similar strategies could optimize the target compound’s production.

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